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dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,3-Dibromo-2,4-dimethylbenzene is a halogenated aromatic compound with potential

applications in organic synthesis and materials science. Understanding its solid-state structure

is paramount for predicting its physical properties, stability, and intermolecular interactions,

which are critical for its application in drug development and materials design. This guide

provides a comprehensive overview of the experimental and computational methodologies

required to determine and analyze the crystal structure of 1,3-Dibromo-2,4-dimethylbenzene.

While a definitive crystal structure is not publicly available at the time of this writing, this

document outlines a predictive framework based on the crystallographic data of analogous

bromo-substituted benzene derivatives. It details the anticipated intermolecular interactions,

such as halogen bonding and C-H···Br hydrogen bonds, that are likely to govern the crystal

packing. Furthermore, a step-by-step protocol for single-crystal X-ray diffraction is presented,

offering a practical guide for researchers aiming to elucidate this structure.
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The precise three-dimensional arrangement of molecules in a crystalline solid, known as the

crystal structure, dictates a material's macroscopic properties, including its melting point,

solubility, and mechanical strength. In the pharmaceutical industry, the crystalline form of an

active pharmaceutical ingredient (API) can influence its bioavailability and stability. For

materials scientists, crystal engineering allows for the rational design of materials with desired

optical or electronic properties.

1,3-Dibromo-2,4-dimethylbenzene (C₈H₈Br₂) is a substituted aromatic compound whose

solid-state architecture is expected to be influenced by a variety of non-covalent interactions.

The presence of two bromine atoms and two methyl groups on the benzene ring creates a

specific electronic and steric profile that will drive the molecular packing in the solid state. This

guide will explore the anticipated structural features of this compound and provide a detailed

roadmap for its experimental structure determination.

Predicted Molecular Geometry and Intermolecular
Interactions
Based on the known structures of other bromo-substituted benzene derivatives, we can predict

the key structural features and intermolecular interactions that are likely to be present in the

crystal lattice of 1,3-Dibromo-2,4-dimethylbenzene.[1][2]

Molecular Conformation
The core of the molecule is a planar benzene ring. The bromine atoms and the carbon atoms of

the methyl groups will lie in or close to this plane. The hydrogen atoms of the methyl groups will

be arranged tetrahedrally around their respective carbon atoms.

Potential Intermolecular Interactions
The crystal packing of 1,3-Dibromo-2,4-dimethylbenzene will likely be dominated by the

following non-covalent interactions:

Halogen Bonding (Br···Br): Interactions between the electrophilic region of a bromine atom

on one molecule and the nucleophilic region of a bromine atom on an adjacent molecule are

a common feature in the crystal structures of bromo-aromatic compounds.[1][2]
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C-H···Br Hydrogen Bonding: The hydrogen atoms of the methyl groups and the aromatic ring

can act as hydrogen bond donors to the bromine atoms, which act as acceptors. These weak

hydrogen bonds play a significant role in stabilizing the crystal lattice.[1][2]

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking

interactions, further contributing to the stability of the crystal structure.

The interplay of these interactions will determine the final packing motif. It is plausible that the

molecules will arrange in a layered or herringbone fashion to maximize these stabilizing

contacts.

Experimental Workflow for Crystal Structure
Determination
The definitive method for determining the crystal structure of a small molecule is single-crystal

X-ray diffraction. The following protocol outlines the necessary steps, from material synthesis to

structure refinement.

Synthesis and Purification
While 1,3-Dibromo-2,4-dimethylbenzene is commercially available, its synthesis can be

achieved through the bromination of 2,4-dimethylbenzene.[3] Purification to obtain high-purity

material is crucial for successful crystallization.

Table 1: Physicochemical Properties of 1,3-Dibromo-2,4-dimethylbenzene

Property Value Source

CAS Number 90434-19-8 [4][5]

Molecular Formula C₈H₈Br₂ [4]

Molecular Weight 263.96 g/mol [4]

Appearance Light brown to brown liquid [6]

Boiling Point 269 °C [6]

Density 1.710 g/cm³ [6]
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Crystallization
Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging

step.

Experimental Protocol: Crystallization of 1,3-Dibromo-2,4-dimethylbenzene

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethanol,

ethyl acetate, dichloromethane) to determine the solubility of the compound. A suitable

solvent system is one in which the compound is sparingly soluble at room temperature and

more soluble at elevated temperatures.

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a

small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days

to weeks at a constant temperature.

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an

elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a

refrigerator or freezer to promote slow crystal growth.

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place

this vial inside a larger sealed container that contains a poor solvent in which the compound

is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent into the

good solvent will gradually decrease the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction
Experimental Protocol: Data Collection and Structure Solution

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and

improve data quality. X-rays are diffracted by the crystal, and the diffraction pattern is

recorded on a detector.[7][8]
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Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions and space group of the crystal. The intensities of the reflections are integrated

and corrected for various experimental factors.

Structure Solution and Refinement: The processed data are used to solve the crystal

structure, typically using direct methods or Patterson methods. The initial structural model is

then refined against the experimental data to obtain the final, accurate crystal structure.[7]

Diagram 1: Experimental Workflow for Crystal Structure Determination
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Caption: Workflow for determining the crystal structure.

Computational Analysis and Structure Validation
Once a structural model is obtained, computational methods can be used to analyze the

intermolecular interactions and validate the experimental results.

Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of

intermolecular contacts in the crystal lattice.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to

characterize the nature and strength of the intermolecular interactions, such as halogen and

hydrogen bonds.

Diagram 2: Predicted Intermolecular Interactions

1,3-Dibromo-2,4-dimethylbenzene

1,3-Dibromo-2,4-dimethylbenzene
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Caption: Key intermolecular interactions predicted.
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While the crystal structure of 1,3-Dibromo-2,4-dimethylbenzene remains to be experimentally

determined, this guide provides a robust framework for its elucidation and analysis. By

leveraging knowledge from related compounds, a predictive understanding of its solid-state

architecture can be formed. The detailed experimental protocols offer a clear path for

researchers to obtain high-quality single crystals and solve the structure using X-ray diffraction.

The resulting structural information will be invaluable for the rational design of new materials

and pharmaceutical compounds based on this molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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